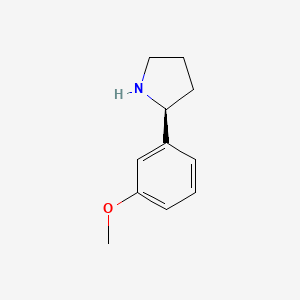

(S)-2-(3-methoxyphenyl)pyrrolidine

Description

BenchChem offers high-quality (S)-2-(3-methoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3-methoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKFYRMABWIOIW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 3 Methoxyphenyl Pyrrolidine and Chiral Analogues

Asymmetric Synthetic Approaches to Pyrrolidine (B122466) Cores

The asymmetric synthesis of pyrrolidine derivatives is paramount for accessing enantiomerically pure compounds for various applications. Strategies often focus on the stereocontrolled construction of the five-membered ring from acyclic precursors, which allows for the introduction of desired stereocenters during the ring-forming step. mdpi.com

Stereoselective Formation of the Pyrrolidine Ring

The creation of the pyrrolidine ring with high stereoselectivity can be achieved through several powerful reaction classes, including intramolecular cyclizations and cycloaddition reactions. These methods utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product.

Intramolecular cyclization involves the formation of the heterocyclic ring from a linear precursor containing both the nucleophile and the electrophile. This approach is often efficient as it transforms an acyclic starting material directly into a cyclic product. osaka-u.ac.jp

The intramolecular aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, is a powerful method for pyrrolidine synthesis. The use of chiral catalysts, such as chiral phosphoric acids (CPAs), can render this transformation highly enantioselective. whiterose.ac.uk This "clip-cycle" approach involves the initial formation of an acyclic precursor, which then undergoes a CPA-catalyzed cyclization to yield enantioenriched pyrrolidines. whiterose.ac.uk The thioester functional group in the precursor serves as a versatile handle for further chemical modifications after the ring has been formed. whiterose.ac.uk

Organocatalysis has emerged as a key tool for asymmetric aza-Michael reactions. nih.gov For instance, chiral cinchona-based primary-tertiary diamines have been used to catalyze the intramolecular aza-Michael addition of enone carbamates, yielding 2-substituted piperidines with high enantiomeric excess, a strategy adaptable to pyrrolidine synthesis. nih.gov

Table 1: Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines whiterose.ac.uk

| Entry | Substrate Substituent (R) | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Phenyl | (R)-TRIP | 90 | 96:4 |

| 2 | 4-Methoxyphenyl | (R)-TRIP | 91 | 96:4 |

| 3 | Cyclohexyl | (R)-TRIP | 75 | 96:4 |

| 4 | Cyclopentyl | (R)-TRIP | 73 | 96:4 |

| 5 | 4-N-Cbz-piperidyl | (R)-TRIP | 55 | 88:12 |

Direct functionalization of C-H bonds represents one of the most efficient strategies in organic synthesis. Intramolecular C-H amination allows for the direct conversion of a C-H bond into a C-N bond, forming the pyrrolidine ring. nih.gov This transformation can be catalyzed by various transition metals, including copper, rhodium, and iron. nih.govorganic-chemistry.orgacs.org

Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective route to pyrrolidines. organic-chemistry.org For example, the amination of N-fluoride amides using tris(pyrazolyl)borate copper complexes has been developed for the synthesis of both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies suggest a process involving the cleavage of N-F and C-H bonds mediated by the copper catalyst. acs.org

In addition to metal catalysis, biocatalytic approaches have been developed. Directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity. caltech.edu This enzymatic platform offers a green and highly selective alternative to traditional chemical catalysts. caltech.edu

Table 2: Selected Examples of Intramolecular C-H Amination for Pyrrolidine Synthesis

| Catalyst/System | Nitrogen Source | Key Features | Reference |

|---|---|---|---|

| [TpxCuL] complexes | N-Fluoride amides | Well-defined precatalyst; mechanistic studies performed. | nih.govacs.org |

| [FeIII(TF4DMAP)Cl] | Alkyl azides | High chemo- and regioselectivity; broad substrate scope. | organic-chemistry.org |

| Visible Light / N-Iodosuccinimide | Sulfonimides | Metal-free Hofmann-Löffler type reaction; mild conditions. | organic-chemistry.org |

| Evolved Cytochrome P411 | Organic azides | Biocatalytic; good enantioselectivity and catalytic efficiency. | caltech.edu |

| Rhodium(II) complexes | Sulfonimidamide | Asymmetric nitrene C-H insertion from simple hydrocarbons. | acs.org |

Reductive cyclization provides another pathway to the pyrrolidine core, often starting from precursors with different oxidation states compared to other cyclization methods. A notable example is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by an intramolecular [3+2] dipolar cycloaddition. unife.itacs.org This method uses a mild reducing agent, such as tetramethyldisiloxane (TMDS), and allows for the chemoselective reduction of an amide carbonyl to form the key azomethine ylide intermediate, which then cyclizes to form complex polycyclic pyrrolidine structures. acs.org

Another approach involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides to produce pyrrolidinone derivatives. organic-chemistry.org While this method yields a lactam, the pyrrolidinone core can be a precursor to substituted pyrrolidines. The mechanism is proposed to involve the formation of a cobaltaazacyclopentene intermediate. organic-chemistry.org Furthermore, the hydrogenation of substituted pyrroles over rhodium or palladium catalysts is a well-established method for producing highly substituted pyrrolidines, often with excellent diastereoselectivity. researchgate.netfigshare.com

[3+2] Cycloaddition reactions are among the most powerful and convergent methods for constructing five-membered rings like pyrrolidines. osaka-u.ac.jp The reaction between an azomethine ylide (a three-atom component) and an alkene (a two-atom component) can create the pyrrolidine ring with up to four new stereocenters in a single, atom-economical step. unife.it

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile strategy for the enantioselective synthesis of pyrrolidines. rsc.org These reactions are often catalyzed by chiral metal complexes, typically involving copper(I) or silver(I) salts with chiral ligands. nih.govthieme-connect.com The azomethine ylide is commonly generated in situ from the condensation of an α-amino acid ester with an aldehyde or from an imino ester.

For instance, the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes provides access to novel chiral fluoropyrrolidines with high yields and excellent stereoselectivity. nih.gov Similarly, using α-silylimines as azomethine ylide precursors in copper-catalyzed cycloadditions leads to 5-unsubstituted pyrrolidines, a class of compounds not easily accessible by other means. thieme-connect.com The stereochemical outcome of these reactions can be highly dependent on the choice of the metal catalyst, the chiral ligand, and the specific substrates employed. rsc.org

Table 3: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

| Catalyst System | Ylide Precursor | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cu(I) / Chiral Ligand | Imino esters | 1,1-gem-difluorostyrenes | Up to 96 | >20:1 | Up to 97 | nih.gov |

| [Cu(MeCN)4]PF6 / (R)-DTBM-Segphos | α-Silylimine | Ethyl acrylate | 78 | - | 98 | thieme-connect.com |

| Ag2CO3 | Imino esters | Chiral N-tert-butanesulfinylazadiene | Up to 85 | >95:5 | - | acs.org |

| Ni(BF4)2·6H2O / Chiral N,N'-dioxide | Vinyl azide (B81097) (as N-source) | (E)-Alkenyloxindoles | Up to 98 | >19:1 | Up to 98 | nih.gov |

Asymmetric Cycloaddition Reactions

Palladium-Catalyzed Asymmetric [3+2] Cycloadditions

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions represent a powerful tool for the construction of chiral pyrrolidines. This method typically involves the reaction of a trimethylenemethane (TMM) precursor with an imine, where a chiral palladium catalyst orchestrates the enantioselective formation of the pyrrolidine ring. The reaction is believed to proceed through a zwitterionic π-allylpalladium intermediate. The choice of the chiral ligand is crucial for achieving high enantioselectivity, as it influences the facial selectivity of the nucleophilic attack on the imine.

While specific examples detailing the synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine using this method are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of aromatic imines suggests its potential for this target molecule. For instance, the reaction of the imine derived from 3-methoxybenzaldehyde (B106831) and a suitable amine with a TMM precursor in the presence of a chiral palladium catalyst would be a direct approach.

Table 1: Examples of Palladium-Catalyzed Asymmetric [3+2] Cycloaddition for the Synthesis of Chiral Pyrrolidines

| Entry | Imine Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-imine of Benzaldehyde | (S)-t-Bu-phosphinooxazoline | 95 | 98 | wikipedia.org |

| 2 | N-Tosyl-imine of 4-Chlorobenzaldehyde | (R,R)-ANDEN-phosphoramidite | 88 | 96 | nih.gov |

1,3-Dipolar Cycloadditions for Pyrrolidine Scaffolds

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone in the synthesis of the pyrrolidine ring system. This reaction allows for the creation of multiple stereocenters in a single step with high regio- and stereocontrol. For the synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine, this would involve the reaction of an azomethine ylide with a styrene (B11656) derivative bearing a methoxy (B1213986) group at the meta position. The enantioselectivity is typically controlled by a chiral metal catalyst, often complexes of silver or copper, with chiral ligands.

The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester with an aldehyde or ketone. For the target molecule, the reaction of 3-methoxystyrene with an azomethine ylide derived from glycine (B1666218) or another suitable amino acid derivative, in the presence of a chiral catalyst system, would provide a direct route to the desired 2-arylpyrrolidine scaffold. The stereochemical outcome is highly dependent on the geometry of the azomethine ylide and the coordination of the chiral catalyst.

Borrowing Hydrogen Annulation

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an atom-economical and environmentally benign strategy for the synthesis of N-heterocycles. This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with an amine to form an imine. The same catalyst, which had "borrowed" the hydrogen, then reduces the imine in a subsequent hydrogenation step to form the final product, with water being the only byproduct.

For the synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine, a borrowing hydrogen annulation strategy could be envisioned starting from a suitably substituted amino alcohol. An iridium or ruthenium catalyst, in conjunction with a chiral ligand, can facilitate the enantioselective cyclization. This approach offers a green alternative to classical methods that often require stoichiometric reagents and generate significant waste.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthetic route yields a racemic mixture of 2-(3-methoxyphenyl)pyrrolidine, chiral resolution techniques can be employed to separate the enantiomers. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be liberated from the salt by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent.

Another powerful technique for chiral separation is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This method can be used for both analytical and preparative-scale separations, offering high resolution and the ability to isolate both enantiomers in high purity.

Organocatalytic Strategies in the Synthesis of Chiral Pyrrolidines

Organocatalysis has become a major pillar in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. Pyrrolidine-based structures are not only synthetic targets but also serve as privileged scaffolds for the design of chiral organocatalysts.

Design and Application of Pyrrolidine-Based Chiral Organocatalysts

The design of pyrrolidine-based chiral organocatalysts often draws inspiration from the structure of proline. These catalysts typically possess a secondary amine moiety within the pyrrolidine ring, which can activate substrates through the formation of enamines or iminium ions. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst, often through steric hindrance and non-covalent interactions.

A wide variety of pyrrolidine-based organocatalysts have been developed by modifying the substituents on the pyrrolidine ring. These modifications can tune the steric and electronic properties of the catalyst, thereby optimizing its reactivity and enantioselectivity for a specific transformation. For example, bulky groups at the C2 or C5 positions can effectively shield one face of the reactive intermediate, directing the approach of the reaction partner.

Enantioselective Mannich Reactions Utilizing Pyrrolidine Catalysts

The enantioselective Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is efficiently catalyzed by chiral pyrrolidine-based organocatalysts. In a typical reaction, a ketone or aldehyde reacts with an imine in the presence of a catalytic amount of a chiral pyrrolidine derivative. The catalyst activates the carbonyl compound through enamine formation, which then attacks the imine in a stereocontrolled manner.

For the synthesis of precursors to (S)-2-(3-methoxyphenyl)pyrrolidine, a Mannich reaction could be employed. For instance, the reaction of an enolizable carbonyl compound with an imine derived from 3-methoxybenzaldehyde, catalyzed by a chiral pyrrolidine organocatalyst, would generate a β-amino carbonyl compound. This product could then be further elaborated to form the desired pyrrolidine ring. The success of this approach hinges on the ability of the catalyst to control the facial selectivity of the enamine attack on the imine.

Table 2: Examples of Enantioselective Mannich Reactions Catalyzed by Pyrrolidine Derivatives

| Entry | Ketone/Aldehyde | Imine | Catalyst | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetone | N-PMP-imine of Benzaldehyde | (S)-Proline | 50 | 95:5 | 94 | nih.gov |

| 2 | Cyclohexanone | N-Boc-imine of 4-Nitrobenzaldehyde | (S)-2-(Triflylaminomethyl)pyrrolidine | 99 | >99:1 | 99 | nih.gov |

High-Pressure Conditions in Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysis. nih.govunibo.it The application of high-pressure conditions to these reactions can lead to significant improvements in reaction rates, yields, and stereoselectivities. This is attributed to the negative activation volumes of many cycloaddition and Michael addition reactions, which are commonly employed for the synthesis of pyrrolidine rings.

While specific high-pressure organocatalytic asymmetric synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine has not been extensively detailed in the literature, the principles can be extrapolated from related transformations. For instance, the asymmetric Michael addition of aldehydes to nitroolefins, a key step in the synthesis of functionalized pyrrolidines, often benefits from high-pressure conditions. The use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, in these reactions can afford high levels of enantioselectivity. nih.gov

The general reaction scheme for the organocatalytic asymmetric Michael addition to form a precursor to 2-arylpyrrolidines is depicted below:

Scheme 1: Organocatalytic Asymmetric Michael Addition R¹-CHO + R²-CH=CH-NO₂ ---(Chiral Organocatalyst, High Pressure)---> O₂N-CH(R²)-CH(CHO)-R¹

Structure Activity Relationship Sar and Stereochemical Investigations of S 2 3 Methoxyphenyl Pyrrolidine Analogues

General Principles of SAR in Pyrrolidine-Containing Molecules

The biological activity of pyrrolidine-containing molecules is intricately linked to their structural features. The principles of SAR for this class of compounds revolve around several key aspects:

Ring Substitution: The position, nature, and stereochemistry of substituents on the pyrrolidine (B122466) ring profoundly influence the molecule's interaction with biological targets. bohrium.comnih.gov Modifications at different positions can alter the compound's size, shape, polarity, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity. nih.gov

Three-Dimensionality: Unlike flat aromatic systems, the saturated pyrrolidine ring is non-planar, allowing for a greater exploration of three-dimensional space. nih.govnih.gov This structural complexity can lead to more specific and higher-affinity interactions with protein binding pockets. frontiersin.org

Extensive research has demonstrated that even minor structural changes to the pyrrolidine scaffold can lead to substantial differences in biological activity, highlighting the importance of SAR studies in the design of novel therapeutic agents. frontiersin.orgnih.gov

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of the biological activity of chiral molecules, including (S)-2-(3-methoxyphenyl)pyrrolidine and its analogues. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target.

Biological systems, such as enzymes and receptors, are chiral environments. This chirality leads to enantiomeric recognition, where one enantiomer of a chiral drug may exhibit significantly different pharmacological activity than its counterpart. nih.govmappingignorance.org The (S)- and (R)-enantiomers of a pyrrolidine derivative can have distinct binding affinities and efficacies at their target sites. nih.govmappingignorance.org This is because the precise three-dimensional arrangement of substituents on the chiral centers of the pyrrolidine ring dictates the complementarity of the molecule with the binding pocket of its biological target. nih.gov

For instance, in a series of pyrrolidine-based compounds, the (S)-configuration at a particular stereocenter might be essential for optimal interaction with a receptor, while the (R)-configuration could lead to reduced activity or even a different pharmacological effect altogether. nih.gov

The pyrrolidine ring is not a rigid, planar structure. It exists in a state of dynamic conformational equilibrium, often described by the concept of "pseudorotation". nih.govnih.gov This phenomenon involves the puckering of the five-membered ring, resulting in a continuous interconversion between various "envelope" and "twist" conformations. nih.govresearchgate.net

The conformational preference of the pyrrolidine ring is influenced by the nature and position of its substituents. nih.govbeilstein-journals.org These substituents can introduce steric and electronic effects that favor certain conformations over others. nih.govnih.gov The dominant conformation, in turn, dictates the spatial orientation of the substituents, which is crucial for the molecule's interaction with its biological target. nih.gov For example, a substituent in a pseudo-axial orientation will project into a different region of space compared to a substituent in a pseudo-equatorial position, potentially leading to different biological outcomes. beilstein-journals.org

Substituent Effects on Bioactivity and Target Selectivity

The substituents attached to the core pyrrolidine structure play a pivotal role in modulating the bioactivity and target selectivity of (S)-2-(3-methoxyphenyl)pyrrolidine analogues.

The position of the methoxyphenyl group on the pyrrolidine ring is a key determinant of biological activity. In the case of 2-(3-methoxyphenyl)pyrrolidine, the phenyl ring is directly attached to a chiral center at the 2-position of the pyrrolidine ring. nih.gov Shifting the methoxyphenyl group to other positions, such as the 3-position, would create a different regioisomer with a potentially distinct pharmacological profile.

Furthermore, substitutions on the phenyl ring itself can significantly alter the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can influence the molecule's interaction with its target. acs.org

Table 1: Hypothetical Bioactivity Data for Methoxyphenylpyrrolidine Analogues

| Compound | Position of Methoxyphenyl Group | Phenyl Ring Substitution | Target Affinity (Ki, nM) |

| (S)-2-(3-methoxyphenyl)pyrrolidine | 2 | 3-methoxy | 15 |

| (S)-2-(2-methoxyphenyl)pyrrolidine | 2 | 2-methoxy | 45 |

| (S)-2-(4-methoxyphenyl)pyrrolidine | 2 | 4-methoxy | 22 |

| (S)-3-(3-methoxyphenyl)pyrrolidine | 3 | 3-methoxy | 89 |

| (S)-2-(3,4-dimethoxyphenyl)pyrrolidine | 2 | 3,4-dimethoxy | 12 |

| (S)-2-(3-chloro-4-methoxyphenyl)pyrrolidine | 2 | 3-chloro, 4-methoxy | 35 |

This table presents hypothetical data for illustrative purposes.

The biological interactions of pyrrolidine derivatives are governed by a combination of steric and electronic factors. nih.govrsc.orgnih.gov

Steric Factors: The size and shape of substituents can create steric hindrance, which can either be detrimental or beneficial for binding to a target. acs.orgrsc.org A bulky substituent might prevent a molecule from fitting into a narrow binding pocket, while in other cases, it might promote a specific conformation that is optimal for binding.

Table 2: Impact of Substituents on Pyrrolidine Analogues' Properties

| Substituent | Steric Effect | Electronic Effect | Potential Impact on Bioactivity |

| Methyl | Small, hydrophobic | Weakly electron-donating | Can fill small hydrophobic pockets |

| Fluoro | Small | Strongly electron-withdrawing | Can alter pKa, form hydrogen bonds, and influence conformation |

| Methoxy (B1213986) | Moderate size, polar | Electron-donating | Can form hydrogen bonds and influence solubility |

| Trifluoromethyl | Moderate size, lipophilic | Strongly electron-withdrawing | Can increase metabolic stability and alter binding interactions |

| Phenyl | Large, hydrophobic | Can be electron-donating or -withdrawing depending on substitution | Can engage in pi-stacking interactions |

This table provides a general overview of substituent effects.

Molecular Design and Optimization Strategies for Pyrrolidine-Based Bioactive Compounds

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its utility as a versatile scaffold in the development of novel therapeutic agents. nih.gov Its non-planar, puckered structure and the presence of stereogenic centers allow for a detailed exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. nih.govnih.gov The design and optimization of bioactive compounds based on the (S)-2-(3-methoxyphenyl)pyrrolidine framework involve a multi-faceted approach, leveraging stereochemical control, strategic substitutions, and advanced computational methods to refine pharmacological profiles.

A key advantage of the pyrrolidine scaffold is the ability to control its conformation through the strategic placement of substituents. nih.gov Inductive and stereoelectronic effects exerted by these substituents can influence the puckering of the five-membered ring, which in turn dictates the spatial orientation of pharmacophoric elements and, consequently, the molecule's biological activity. nih.gov

One of the most powerful strategies in the optimization of pyrrolidine-based compounds is the use of fluorine substitution. The introduction of fluorine atoms can profoundly impact a molecule's conformational preferences, metabolic stability, and binding affinity. Quantum-chemical analyses of difluorinated pyrrolidines provide a clear example of how stereochemistry can be systematically investigated to guide molecular design. beilstein-journals.org

In a study on difluorinated pyrrolidines, the conformational equilibrium was analyzed to understand the impact of gauche and anomeric effects on the stability of different stereo- and regioisomers. beilstein-journals.org The anomeric effect, an interaction involving the delocalization of the nitrogen lone pair electrons into the antibonding orbital of a carbon-fluorine bond (nN→σ*CF), plays a dominant role in controlling the conformation of α-fluoro isomers. beilstein-journals.org This effect imparts a strong conformational bias, which can be harnessed to lock the molecule into a biologically active conformation. In contrast, the fluorine gauche effect was found to be less influential, often overshadowed by steric and electrostatic interactions. beilstein-journals.org

The relative energies of various favored conformations for different stereoisomers of difluorinated pyrrolidines were calculated, highlighting the subtle yet significant energy differences that dictate the conformational landscape of these molecules. These computational findings are crucial for rationally designing analogues of (S)-2-(3-methoxyphenyl)pyrrolidine where conformational restriction is desired to enhance target engagement.

Below is a data table summarizing the theoretical analysis of 3-fluoropyrrolidine, which serves as a foundational model for understanding more complex substituted pyrrolidines. beilstein-journals.org

Table 1: Conformational Analysis of 3-Fluoropyrrolidine beilstein-journals.org

| Compound | Conformation | Theoretical Method | Result |

| 3-Fluoropyrrolidinium Cation | cis vs. trans Isomers | B3LYP-GD3BJ/6-311++G(d,p) | The cis conformation (fluorine and nitrogen on the same side) is highly favored. |

| 3-Fluoropyrrolidine | Pseudoequatorial vs. Pseudoaxial | B3LYP-GD3BJ/6-311++G(d,p) | Conformational equilibrium is influenced by stereoelectronic effects. |

Further optimization strategies involve the creation of "hybrid structures," where the pyrrolidine core is combined with other pharmacophores to enhance bioactivity. For instance, the incorporation of taurine (B1682933) amide fragments has been shown to improve the characteristics of bioactive molecules. mdpi.com This approach allows for the modulation of physicochemical properties, such as aqueous solubility, which is essential for optimizing the pharmacokinetic profile of a drug candidate. nih.govmdpi.com

The development of novel synthetic methodologies also plays a critical role in expanding the accessible chemical space for pyrrolidine-based compounds. For example, Ni-catalyzed multicomponent reactions have been developed to rapidly synthesize complex spiro-pyrrolidines, which are rigid structures that can be valuable for probing specific binding pockets. nih.govacs.org

In modern drug discovery, computational tools and artificial intelligence are increasingly used to accelerate the design process. Chemical language models, inspired by natural language processing, can generate novel molecular structures from scratch. youtube.com These models can be trained on datasets of known bioactive compounds to learn the "syntax" and "semantics" of molecular features, enabling the generation of focused libraries of new compounds with a higher probability of possessing the desired biological activity and synthesizability. youtube.com This data-driven approach, combined with a deep understanding of stereochemistry and structure-activity relationships, represents the frontier of molecular design and optimization for pyrrolidine-based bioactive compounds.

Biological and Pharmacological Research Applications of Pyrrolidine Derivatives Excluding Clinical Human Trials

Exploration of Broader Pharmacological Activities

Beyond specific enzyme inhibition, the broader pharmacological potential of novel chemical entities is often explored in preclinical research. This includes investigating their effects across a range of biological activities.

Antimicrobial Research (Antibacterial, Antiviral)

The search for new antimicrobial agents is a critical area of pharmaceutical research. While some pyrrolidine (B122466) derivatives have been investigated for their potential antibacterial and antiviral properties, there is no published research detailing the evaluation of (S)-2-(3-methoxyphenyl)pyrrolidine for any antimicrobial activity. nih.govnih.govnih.govnih.gov A computational prediction for a related but distinct compound, 1-(3-methoxyphenyl)pyrrolidine-2,5-dione, suggested a potential for antimicrobial use, but this does not apply to (S)-2-(3-methoxyphenyl)pyrrolidine. epa.gov

Anti-inflammatory Research

Inflammation is a key pathological process in many diseases, and the discovery of new anti-inflammatory compounds is an ongoing research goal. A compound with a similar phenyl and methoxy (B1213986) group, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone, has been studied for its anti-inflammatory effects. kjpp.netnih.gov However, no research has been found that investigates the anti-inflammatory properties of (S)-2-(3-methoxyphenyl)pyrrolidine.

Neuroprotective Research

Neuroprotection aims to prevent or slow down the process of neuronal cell death and is a major focus in the research of neurodegenerative diseases. Studies have been conducted on various pyrrolidine derivatives for their potential neuroprotective effects. nih.govresearchgate.net Despite this, there are no specific research findings available on the neuroprotective activity of (S)-2-(3-methoxyphenyl)pyrrolidine.

Anticonvulsant Research

The development of new anticonvulsant drugs is an important area of research for the treatment of epilepsy. Numerous derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. mdpi.comnih.govnih.govresearchgate.netmdpi.com However, a comprehensive literature search did not yield any studies investigating the anticonvulsant potential of (S)-2-(3-methoxyphenyl)pyrrolidine.

Tyrosinase Inhibitory Research

Similarly, no dedicated studies on the tyrosinase inhibitory activity of (S)-2-(3-methoxyphenyl)pyrrolidine have been found in the scientific literature. Tyrosinase inhibitors are of interest for their potential applications in cosmetics and medicine to treat hyperpigmentation disorders. Research in this area has focused on various classes of compounds, but (S)-2-(3-methoxyphenyl)pyrrolidine has not been identified as a subject of this research.

Pyrrolidine Scaffolds in Pre-clinical Medicinal Chemistry and Drug Discovery

The pyrrolidine framework is a well-established scaffold in drug discovery. nih.govnih.gov Its utility lies in its ability to serve as a versatile starting point for the synthesis of a wide array of biologically active molecules. nih.gov

Lead Compound Identification and Optimization

While (S)-2-(3-methoxyphenyl)pyrrolidine itself has not been identified as a lead compound in the reviewed literature, its structural motifs are present in more complex molecules that have been investigated. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of modifying a lead compound to produce a drug candidate is known as lead optimization.

The general class of pyrrolidine derivatives is frequently utilized in the hit-to-lead and lead optimization stages of drug discovery. frontiersin.orgontosight.ai However, without specific studies, the role of (S)-2-(3-methoxyphenyl)pyrrolidine in this context remains speculative.

Design and Synthesis of Novel Pharmacological Agents

The primary application of (S)-2-(3-methoxyphenyl)pyrrolidine appears to be as a synthetic intermediate. For instance, it has been used in the synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine. prepchem.com Furthermore, a patent describes the synthesis of a derivative, (S)-1-((S)-2-Methyl-propane-2-sulfinyl)-2-(3-methoxyphenyl)-pyrrolidine, as part of a process for creating 2-substituted pyrrolidines. google.com These examples highlight its role as a building block in the creation of more elaborate chemical structures which may have pharmacological applications.

Applications as Biochemical Probes and Research Reagents

There is no information available in the reviewed scientific literature to suggest that (S)-2-(3-methoxyphenyl)pyrrolidine is used as a biochemical probe or a specialized research reagent. Its primary documented use is in synthetic organic chemistry.

Emerging Research Directions and Future Perspectives for S 2 3 Methoxyphenyl Pyrrolidine and Its Derivatives

Development of Novel and Highly Efficient Enantioselective Synthetic Routes

The stereochemistry of the pyrrolidine (B122466) ring is crucial for its biological activity. nih.gov Consequently, the development of novel and efficient enantioselective synthetic routes to produce chiral pyrrolidines like (S)-2-(3-methoxyphenyl)pyrrolidine is a major focus of current research. mdpi.com

Key strategies include:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of reactions that form the pyrrolidine ring is a prominent approach. This includes metal-catalyzed reactions and organocatalysis, which avoids the use of potentially toxic metals. mdpi.com

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials, such as amino acids like proline and 4-hydroxyproline, to construct the desired chiral pyrrolidine derivatives. mdpi.com

Enzymatic Resolutions : Biocatalysis, employing enzymes like lipases, offers a green and highly selective method for separating enantiomers of pyrrolidine precursors. For instance, immobilized lipase (B570770) from Pseudomonas cepacia has been used for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones. doi.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing waste and improving atom economy. tandfonline.com The [3+2] cycloaddition reaction using azomethine ylides is a common MCR for synthesizing functionalized pyrrolidines. tandfonline.com

Recent advancements have focused on improving the efficiency and stereoselectivity of these routes. For example, new bifunctional organocatalysts derived from proline and camphor (B46023) have been designed to synergistically activate both reactants in a reaction, leading to high enantioselectivity. mdpi.com The development of synthetic routes that are not only efficient but also environmentally benign is a continuing trend. tandfonline.commdpi.com

Expanding the Scope of Biological Targets and Therapeutic Applications

The pyrrolidine scaffold is present in numerous FDA-approved drugs with diverse therapeutic applications, including antihypertensive agents like Captopril and Enalapril, and the antidepressant Rolipram. nih.gov Derivatives of (S)-2-(3-methoxyphenyl)pyrrolidine are being investigated for a wide range of new biological targets.

| Therapeutic Area | Biological Target | Example/Rationale | Citation |

|---|---|---|---|

| Oncology | Phosphoinositide 3-kinase (PI3K) | Alpelisib, a 2-substituted pyrrolidine derivative, is a PI3K inhibitor used in cancer therapy. | mdpi.com |

| Oncology | Fibroblast activation protein alpha (FAPα) | 2-Phosphorylpyrrolidines show potential as FAPα inhibitors, a target present in many carcinomas. | mdpi.com |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Pyrrolidine derivatives have been synthesized as potent inhibitors of AChE and BChE, enzymes implicated in Alzheimer's disease. | nih.gov |

| Infectious Diseases | DNA gyrase and topoisomerase IV | 1,2,4-oxadiazole pyrrolidine derivatives have shown antibacterial activity by inhibiting these bacterial enzymes. | nih.gov |

| Diabetes | α-Glucosidase | Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of α-glucosidase, a target for antidiabetic drugs. | nih.gov |

| Inflammatory Diseases | Various | Pyrrolidine derivatives have demonstrated anti-inflammatory properties in preclinical studies. | nih.gov |

| Epilepsy | Ion channels/receptors | Pyrrolidine-2,5-diones have been identified as a valuable scaffold for the development of new anticonvulsant agents. | nih.gov |

The methoxyphenyl group in (S)-2-(3-methoxyphenyl)pyrrolidine can influence the compound's affinity for specific biological targets, potentially modulating its pharmacological profile for applications in neurological disorders. ontosight.ai

Design of Multifunctional Pyrrolidine-Based Agents

A significant trend in drug discovery is the development of multifunctional or multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a complex disease. The pyrrolidine scaffold is well-suited for the design of such agents. mdpi.com

Examples of this approach include:

Dual Cholinesterase and Antioxidant Agents : For Alzheimer's disease, researchers are designing pyrrolidine derivatives that not only inhibit AChE and BChE but also possess antioxidant properties to combat oxidative stress, another hallmark of the disease. nih.govmdpi.com

Hybrid Molecules : The pyrrolidine scaffold can be combined with other pharmacophores to create hybrid molecules with novel activities. For instance, taurine-based hybrid drugs incorporating a pyrrolidine moiety have been investigated for their anticancer properties. mdpi.com

Spiro-heterocyclic Systems : The fusion of the pyrrolidine ring with other heterocyclic systems, such as oxindoles or indoles, can lead to compounds with unique three-dimensional shapes and enhanced biological activities, including anticancer and antifungal effects. nih.gov

The design of these multifunctional agents often involves linking different pharmacophoric units through appropriate spacers, with the pyrrolidine ring serving as a central scaffold to orient these units in the desired spatial arrangement for optimal interaction with multiple targets.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and development of new pyrrolidine-based therapeutics. nih.govbeilstein-journals.org

Computational approaches play a crucial role in:

Virtual Screening : In silico screening of large compound libraries to identify potential hits with desired activities, reducing the time and cost of experimental screening. beilstein-journals.org

Structure-Based Drug Design (SBDD) : Utilizing the three-dimensional structure of a biological target to design or optimize ligands that bind to it with high affinity and selectivity. beilstein-journals.org

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can guide the design of new compounds. beilstein-journals.org

Predictive Modeling : Using machine learning and AI-driven platforms like AlphaFold to predict protein structures and the effects of mutations on protein-ligand interactions. nih.gov

Experimental methodologies that complement these computational efforts include:

High-Throughput Screening (HTS) : Rapidly testing large numbers of compounds for biological activity. lifechemicals.com

Structural Biology : Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution structures of drug targets, which are essential for SBDD. nih.gov

Combinatorial Chemistry : Synthesizing large libraries of related compounds for screening. lifechemicals.com

This integrated approach allows for a more rational and efficient drug discovery process, from initial hit identification to lead optimization. nih.govbeilstein-journals.org

Role of (S)-2-(3-methoxyphenyl)pyrrolidine as a Platform for Chemical Biology and Materials Science Research

Beyond its therapeutic potential, the (S)-2-(3-methoxyphenyl)pyrrolidine scaffold and its derivatives are finding applications in broader scientific fields.

Chemical Biology : Pyrrolidine-based molecules can be functionalized to create chemical probes for studying biological processes. These probes can be used to identify new drug targets, elucidate mechanisms of action, and visualize biological events. For example, pyrrolidine derivatives can be tagged with fluorescent groups to track their distribution and interactions within cells.

Materials Science : The unique structural and electronic properties of pyrrolidine derivatives can be exploited in the development of new materials. For instance, they can be incorporated into polymers or supramolecular assemblies to create materials with specific optical, electronic, or catalytic properties. The ability of the pyrrolidine nitrogen to coordinate with metals also opens up possibilities in the design of novel catalysts and sensors.

The versatility of the pyrrolidine ring, combined with the specific properties imparted by the 3-methoxyphenyl (B12655295) substituent, makes (S)-2-(3-methoxyphenyl)pyrrolidine a valuable platform for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for obtaining (S)-2-(3-methoxyphenyl)pyrrolidine with high enantiomeric purity?

- Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to ensure stereochemical fidelity. For example, asymmetric hydrogenation of a prochiral enamine precursor using chiral ligands (e.g., BINAP derivatives) can yield the (S)-enantiomer. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases may separate enantiomers . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended for purity validation.

Q. How can the stereochemistry of (S)-2-(3-methoxyphenyl)pyrrolidine be confirmed experimentally?

- Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy can correlate optical activity with stereochemistry. Nuclear Overhauser Effect (NOE) NMR experiments may also resolve spatial arrangements of substituents around the pyrrolidine ring .

Q. What safety protocols are essential for handling (S)-2-(3-methoxyphenyl)pyrrolidine in the lab?

- Methodological Answer: Strict adherence to PPE (gloves, goggles, lab coats) is required. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified biohazard services due to potential toxicity. Spill protocols include neutralization with inert adsorbents and proper ventilation .

Advanced Research Questions

Q. What strategies mitigate enantiomerization during the synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine?

- Methodological Answer: Enantiomerization can occur via ring-opening intermediates. To suppress this, low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) stabilize the transition state. Catalytic systems with chelating ligands (e.g., Josiphos) reduce racemization by stabilizing the metal center . Post-reaction quenching with mild acids (e.g., citric acid) also minimizes degradation.

Q. How does the methoxyphenyl substituent influence the compound’s efficacy as a chiral ligand in asymmetric catalysis?

- Methodological Answer: The methoxy group enhances electron donation, increasing ligand-metal coordination strength. Computational studies (DFT) show that the 3-methoxy position optimizes steric bulk for substrate binding in enantioselective C–C bond formations (e.g., Heck couplings). Experimental data from Pd-catalyzed allylic alkylations demonstrate >90% ee when using this ligand .

Q. What in silico approaches predict the biological activity of (S)-2-(3-methoxyphenyl)pyrrolidine derivatives?

- Methodological Answer: Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) identify potential targets like dopamine receptors or monoamine transporters. ADMET predictions (SwissADME) assess bioavailability and toxicity. MD simulations (GROMACS) evaluate binding stability over time, guiding structural optimization .

Q. How can structural modifications enhance the metabolic stability of (S)-2-(3-methoxyphenyl)pyrrolidine in drug discovery?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl para-position reduces oxidative metabolism by cytochrome P450 enzymes. N-methylation of the pyrrolidine nitrogen blocks dehydrogenation, as shown in hepatocyte stability assays. Prodrug strategies (e.g., ester prodrugs) also improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.